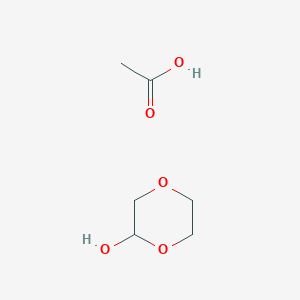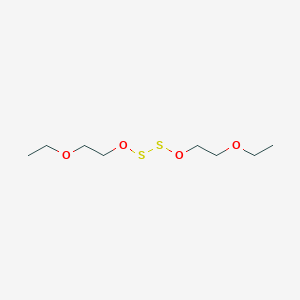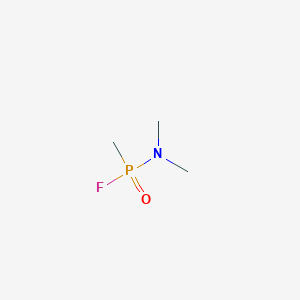
Phosphonamidic fluoride, trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonamidic fluoride, trimethyl- is an organophosphorus compound with the molecular formula C3H9FNOP. It consists of 9 hydrogen atoms, 3 carbon atoms, 1 nitrogen atom, 1 oxygen atom, 1 phosphorus atom, and 1 fluorine atom
Preparation Methods
Phosphonamidic fluoride, trimethyl- can be synthesized through several methods. One common approach involves the Staudinger reaction, where unprotected azido-peptides react with silylated phosphinic acids and esters on a solid support. This method offers a straightforward, acid-free entry to different phosphonamidate peptide esters or acids under mild conditions, resulting in high purity and yield . Another method involves nucleophilic substitution at phosphorus (V), where phosphonochloridates react with side-chain protected amino acids or peptides under harsh conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Phosphonamidic fluoride, trimethyl- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, it reacts with nucleophiles such as amines and alcohols to form corresponding phosphonamidate derivatives . Oxidation reactions can convert phosphonamidic fluoride, trimethyl- into its oxidized forms, while reduction reactions can yield reduced phosphonamidate compounds. Common reagents used in these reactions include silylated phosphinic acids, esters, and phosphonochloridates . Major products formed from these reactions are phosphonamidate peptides and other organophosphorus compounds.
Scientific Research Applications
Phosphonamidic fluoride, trimethyl- has numerous scientific research applications. In chemistry, it is used in the synthesis of phosphonamidate peptides, which are valuable in asymmetric catalysis and bioorganic research . In biology and medicine, phosphonamidate peptides are promising protease inhibitors and are used to develop protocols for probing different proteases . These compounds are also targets for drug discovery, particularly for diseases like HIV . Additionally, phosphonamidic fluoride, trimethyl- is used in industrial applications, including the production of fluorinated compounds and materials.
Mechanism of Action
The mechanism of action of phosphonamidic fluoride, trimethyl- involves its interaction with molecular targets through nucleophilic substitution and other reactions. The compound’s phosphorus atom forms covalent bonds with nucleophiles, leading to the formation of phosphonamidate derivatives . These derivatives can mimic the transition state during peptide bond cleavage by proteases, thereby inhibiting protease activity . The pathways involved in these reactions include nucleophilic attack on the phosphorus atom and subsequent bond formation or cleavage.
Comparison with Similar Compounds
Phosphonamidic fluoride, trimethyl- is similar to other phosphonamidates and phosphoramidates, which also contain phosphorus-nitrogen bonds. it is unique due to its specific molecular structure and reactivity. Similar compounds include phosphonamidate peptides, phosphoramidates, and other organophosphorus compounds . These compounds share similar synthetic routes and applications but differ in their specific chemical properties and reactivity.
Properties
CAS No. |
661-60-9 |
|---|---|
Molecular Formula |
C3H9FNOP |
Molecular Weight |
125.08 g/mol |
IUPAC Name |
N-[fluoro(methyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C3H9FNOP/c1-5(2)7(3,4)6/h1-3H3 |
InChI Key |
CZUWBNJRFOZULJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


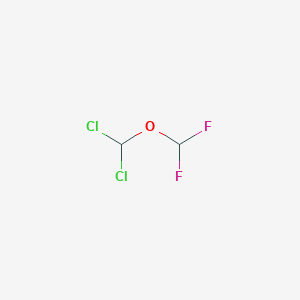
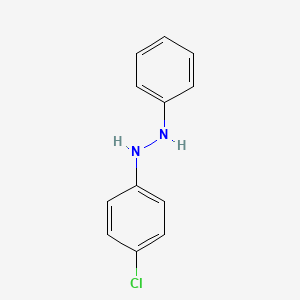

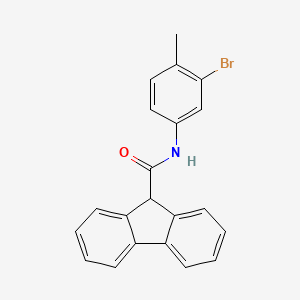

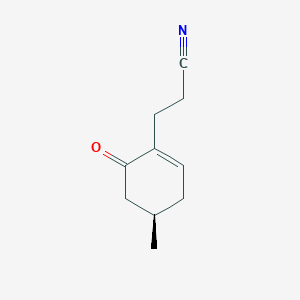

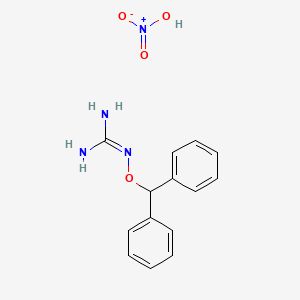
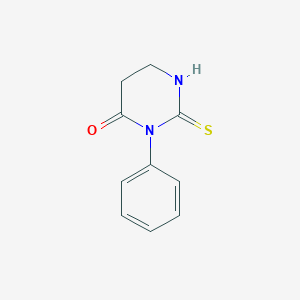
![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)
